molecular formula C10H10F3N3O B1519078 2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol CAS No. 1019111-20-6

2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol

Cat. No.: B1519078
CAS No.: 1019111-20-6
M. Wt: 245.2 g/mol
InChI Key: ILSAMHIFFJYSIP-UHFFFAOYSA-N
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Description

The compound “2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol” is a benzimidazole derivative. Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its functional groups. The amino group (-NH2) is a common site for reactions such as acylation or alkylation. The trifluoromethyl group (-CF3) is generally considered stable and less reactive .

Scientific Research Applications

Synthesis and Catalysis

The cyclization of phenylenediamines with aryl, aliphatic, and heteroaryl aldehydes in the presence of fluorophosphoric acid as a catalyst in ethanol solvent is an efficient method for synthesizing a series of benzimidazoles. This approach is notable for its short reaction times, high yields, and the use of readily available materials, making it a valuable technique in the synthesis of benzimidazoles (Mathapati et al., 2021).

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and evaluated for their antifungal activity against Candida, Aspergillus, and dermatophytes. The reaction of benzimidazole and benzotriazole with bromoalkanes, and the reaction of an amide derivative of aminothiazole with 2-piperazino-1-ethanol in the presence of catalysts, led to compounds with notable antifungal activities. Among these, certain derivatives exhibited superior antifungal effects, highlighting the potential of benzimidazole derivatives in developing new antifungal drugs (Khabnadideh et al., 2012).

Antitumor Activity

Studies on Pd(II) and Pt(II) complexes of benzimidazole methyl ester have revealed potential antitumor properties. These complexes were synthesized and characterized, showing a square-planar geometry around the metal through nitrogen of benzimidazole. Theoretical and experimental investigations provided insights into their molecular structures and potential antitumor activities, underscoring the importance of benzimidazole derivatives in medicinal chemistry (Abdel-Ghani & Mansour, 2012).

Future Directions

The future directions for research on “2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol” would likely involve further studies on its synthesis, characterization, and potential biological activities. Benzimidazole derivatives have been studied for their potential as antiviral, antifungal, and anticancer agents .

Properties

IUPAC Name

2-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c11-10(12,13)9-15-7-5-6(14)1-2-8(7)16(9)3-4-17/h1-2,5,17H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSAMHIFFJYSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(N2CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210002
Record name 5-Amino-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019111-20-6
Record name 5-Amino-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019111-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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